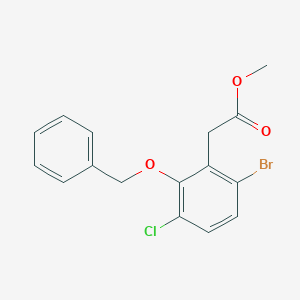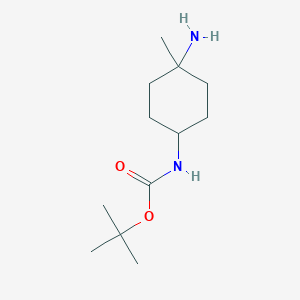
tert-Butyl (4-amino-4-methylcyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-amino-4-methylcyclohexyl)carbamate: is an organic compound with the molecular formula C12H24N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its stability and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-amino-4-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-4-methylcyclohexanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (4-amino-4-methylcyclohexyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific reactants involved.
Major Products Formed:
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: New compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (4-amino-4-methylcyclohexyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as a protecting group for amines in synthetic chemistry.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials where its stability and reactivity are advantageous.
Mécanisme D'action
The mechanism by which tert-Butyl (4-amino-4-methylcyclohexyl)carbamate exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved typically include the modification of enzyme activity or the alteration of substrate availability.
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Comparison:
- tert-Butyl (4-aminocyclohexyl)carbamate: Similar in structure but lacks the methyl group on the cyclohexyl ring, which can affect its reactivity and stability.
- tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of the amino group, leading to different chemical properties and applications.
- tert-Butyl N-(4-formylbenzyl)carbamate: Has a formyl group, making it more reactive in certain chemical reactions compared to tert-Butyl (4-amino-4-methylcyclohexyl)carbamate.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C12H24N2O2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl N-(4-amino-4-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-5-7-12(4,13)8-6-9/h9H,5-8,13H2,1-4H3,(H,14,15) |
Clé InChI |
FSQJPMKIRFIPTK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)NC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
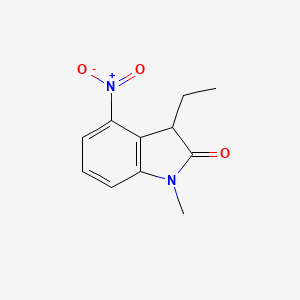
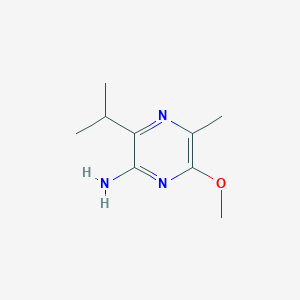
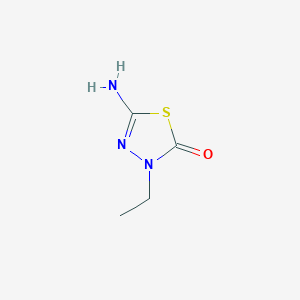

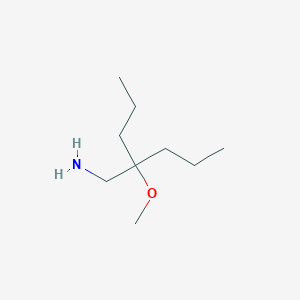
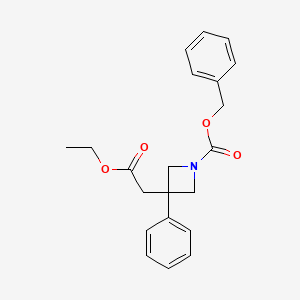
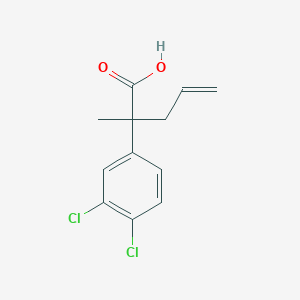
![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)
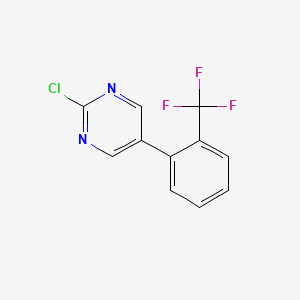
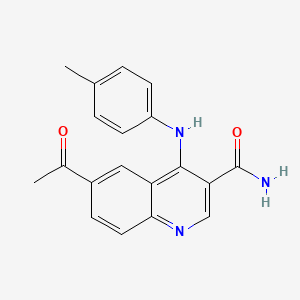
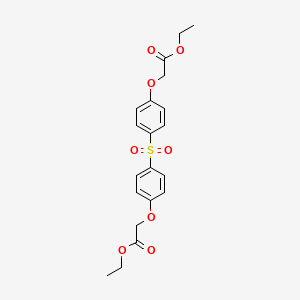
![6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13101113.png)
